N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Studies
Research on derivatives of 1,3,4-oxadiazole-2-thiones, closely related to the chemical structure , has shown promising antibacterial and antioxidant activities. The crystal structure analysis through Hirshfeld surfaces computational method and in vitro biological studies against Staphylococcus aureus have indicated good antibacterial activity, alongside potent antioxidant activity for specific derivatives (Subbulakshmi N. Karanth et al., 2019).
Antimicrobial and Hemolytic Agents
N-Substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and tested for their antimicrobial and hemolytic activities. Most compounds in this series were found to be active against selected microbial species, suggesting potential applications in antimicrobial therapy with minimal cytotoxicity (A. Rehman et al., 2016).
Anticancer Evaluation
A series of derivatives were evaluated for anticancer activity against various cancer cell lines. These studies demonstrated moderate to excellent anticancer activity for most of the tested compounds, highlighting the potential of these compounds in anticancer drug development (B. Ravinaik et al., 2021).
Antioxidant Activity
The coordination complexes constructed from pyrazole-acetamide derivatives were studied for their antioxidant activity. The ligands and their complexes showed significant antioxidant activity, further supporting the potential utility of these compounds in therapeutic applications (K. Chkirate et al., 2019).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-16-9-8-14(12-17(16)26-2)10-11-21-18(24)13-28-20-23-22-19(27-20)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQZVWSBXNDPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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